molecular formula C7H9N3O3 B1347206 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- CAS No. 16773-51-6

1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)-

Cat. No.: B1347206
CAS No.: 16773-51-6
M. Wt: 183.16 g/mol
InChI Key: TUHYOMJIXVHZLL-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- is a versatile chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a methyl group at position 2, a nitro group at position 4, and an oxiranylmethyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- typically involves the following steps:

    Nitration: The nitration of 2-methylimidazole to introduce the nitro group at position 4.

    Alkylation: The final step involves the alkylation of the imidazole ring to attach the oxiranylmethyl group at position 1.

Industrial Production Methods: Industrial production methods for this compound often involve the use of phase transfer catalysts to enhance the efficiency and selectivity of the reactions. The reactions are typically carried out under mild conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The oxiranylmethyl group can participate in nucleophilic substitution reactions.

    Cycloaddition: The imidazole ring can undergo cycloaddition reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Substitution: Nucleophiles such as amines and thiols are commonly used.

    Cycloaddition: Reagents such as azides and alkynes are used under mild conditions.

Major Products:

Scientific Research Applications

1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: This structural feature differentiates it from other similar compounds and enhances its versatility in various scientific and industrial applications .

Properties

IUPAC Name

2-methyl-4-nitro-1-(oxiran-2-ylmethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-5-8-7(10(11)12)3-9(5)2-6-4-13-6/h3,6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHYOMJIXVHZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318436
Record name 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16773-51-6
Record name 2-Methyl-4-nitro-1-(2-oxiranylmethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16773-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 330804
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016773516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC330804
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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